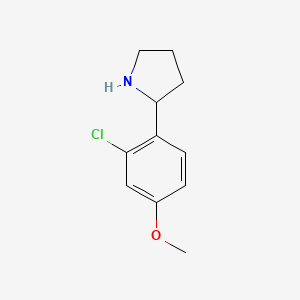
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide typically involves the reaction of 6-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole with sulfonamide derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzoxaborole derivatives .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal and antibacterial properties, particularly in treating onychomycosis (fungal nail infection).
Wirkmechanismus
The mechanism of action of 6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide involves inhibiting specific enzymes. For instance, it can inhibit leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in fungi. By binding to the enzyme’s active site, the compound prevents the proper functioning of the enzyme, leading to the inhibition of fungal growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid: Studied for its antibacterial activity
Uniqueness
6-Fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-5-sulfonamide is unique due to its sulfonamide group, which enhances its solubility and bioavailability. This makes it a promising candidate for developing new antifungal and antibacterial agents .
Eigenschaften
Molekularformel |
C7H7BFNO4S |
|---|---|
Molekulargewicht |
231.01 g/mol |
IUPAC-Name |
6-fluoro-1-hydroxy-3H-2,1-benzoxaborole-5-sulfonamide |
InChI |
InChI=1S/C7H7BFNO4S/c9-6-2-5-4(3-14-8(5)11)1-7(6)15(10,12)13/h1-2,11H,3H2,(H2,10,12,13) |
InChI-Schlüssel |
LFOFIUZICYMFGN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC(=C(C=C2CO1)S(=O)(=O)N)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


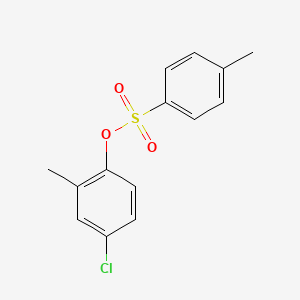
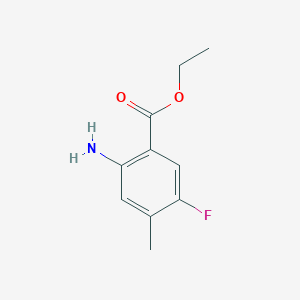
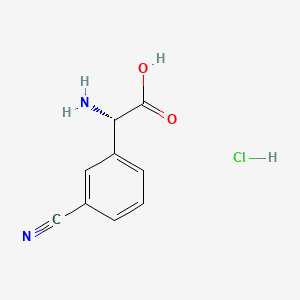
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
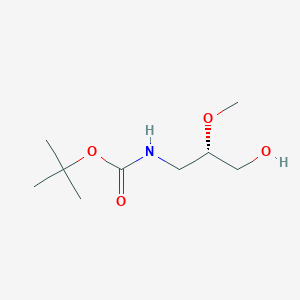
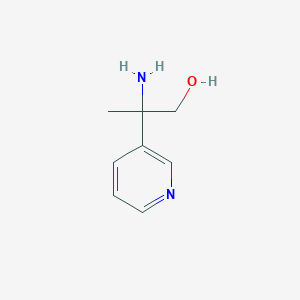
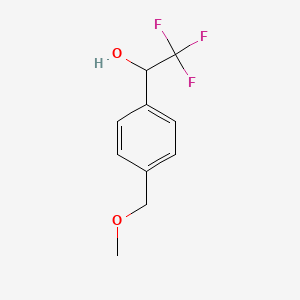
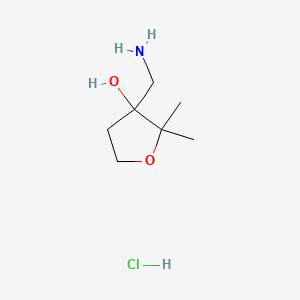
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)

![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)

